molecular formula C16H28N2O2 B2575075 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2320144-50-9

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2575075
CAS No.: 2320144-50-9
M. Wt: 280.412
InChI Key: YPSBUVDSULIJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopentanecarbonyl group and a methoxypyrrolidinyl group

Preparation Methods

The synthesis of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. The preparation methods can be broadly categorized into:

  • Synthetic Routes

      Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.

      Functional Group Interconversion:

  • Reaction Conditions

      Temperature and Solvent: The reactions are often carried out under controlled temperatures and in suitable solvents to ensure the desired product yield and purity.

      Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate certain steps in the synthesis.

  • Industrial Production Methods

      Batch Processing: Industrial production may involve batch processing techniques where the reactions are carried out in large reactors.

      Continuous Flow Chemistry: Alternatively, continuous flow chemistry methods can be employed for more efficient and scalable production.

Chemical Reactions Analysis

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain substituents on the piperidine ring.

    Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, and transition metal catalysts are commonly used in these reactions.

Scientific Research Applications

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

cyclopentyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-20-15-8-11-18(12-15)14-6-9-17(10-7-14)16(19)13-4-2-3-5-13/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSBUVDSULIJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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